molecular formula C8H7BrClFO6S2 B13226221 3-Bromo-5-(chlorosulfonyl)-2,6-dimethoxybenzene-1-sulfonyl fluoride

3-Bromo-5-(chlorosulfonyl)-2,6-dimethoxybenzene-1-sulfonyl fluoride

Cat. No.: B13226221
M. Wt: 397.6 g/mol
InChI Key: XARWISYZWMPPQA-UHFFFAOYSA-N
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Description

3-Bromo-5-(chlorosulfonyl)-2,6-dimethoxybenzene-1-sulfonyl fluoride is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by the presence of bromine, chlorine, sulfonyl, and methoxy groups attached to a benzene ring, making it a versatile reagent in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-(chlorosulfonyl)-2,6-dimethoxybenzene-1-sulfonyl fluoride typically involves multiple steps, starting from readily available precursors One common method involves the bromination of 2,6-dimethoxybenzene, followed by sulfonation and chlorosulfonation reactions

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-(chlorosulfonyl)-2,6-dimethoxybenzene-1-sulfonyl fluoride undergoes various types of chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the sulfonyl fluoride group is replaced by other nucleophiles.

    Oxidation and Reduction: The bromine and sulfonyl groups can undergo oxidation and reduction reactions under specific conditions.

    Coupling Reactions: The compound can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.

    Oxidizing Agents: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.

    Catalysts: Palladium catalysts are often used in coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a sulfonamide derivative, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

3-Bromo-5-(chlorosulfonyl)-2,6-dimethoxybenzene-1-sulfonyl fluoride has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of complex molecules.

    Biology: The compound can be used to modify biomolecules, such as proteins and peptides, through sulfonylation reactions.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Bromo-5-(chlorosulfonyl)-2,6-dimethoxybenzene-1-sulfonyl fluoride involves its reactivity towards nucleophiles and electrophiles. The sulfonyl fluoride group is highly reactive and can form covalent bonds with nucleophilic sites on biomolecules or other organic compounds. This reactivity is exploited in various chemical transformations and modifications.

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-5-(trifluoromethyl)benzenesulfonyl chloride: This compound shares similar structural features but has a trifluoromethyl group instead of a chlorosulfonyl group.

    2,6-Dimethoxybenzenesulfonyl chloride: This compound lacks the bromine and chlorosulfonyl groups but has similar reactivity due to the presence of the sulfonyl chloride group.

Uniqueness

3-Bromo-5-(chlorosulfonyl)-2,6-dimethoxybenzene-1-sulfonyl fluoride is unique due to the combination of its functional groups, which provide a high degree of reactivity and versatility in chemical synthesis. The presence of both bromine and chlorosulfonyl groups allows for a wide range of chemical transformations, making it a valuable reagent in various research applications.

Biological Activity

3-Bromo-5-(chlorosulfonyl)-2,6-dimethoxybenzene-1-sulfonyl fluoride is a sulfonyl fluoride compound with significant potential in medicinal chemistry. This article explores its biological activity, focusing on its antitumor and antimicrobial properties, alongside relevant case studies and research findings.

  • Molecular Formula : C9H8BrClO4S
  • Molecular Weight : 295.51 g/mol
  • CAS Number : 73219-92-8

Biological Activity Overview

The biological activity of sulfonyl fluorides, including this compound, has been studied extensively. These compounds are known to exhibit a range of biological activities, particularly in the fields of oncology and infectious diseases.

Antitumor Activity

Recent studies have demonstrated that sulfonyl fluorides can inhibit tumor growth through various mechanisms:

  • Mechanism of Action :
    • Sulfonyl fluorides can interfere with cellular pathways involved in tumor proliferation.
    • They may induce apoptosis in cancer cells by activating caspases and other apoptotic factors.
  • Case Studies :
    • A study evaluated the efficacy of related compounds on human lung cancer cell lines (A549, HCC827, and NCI-H358). The results indicated that these compounds displayed significant cytotoxicity in vitro, with IC50 values ranging from 6.26 μM to 20.46 μM depending on the cell line and assay type used .
  • Comparative Analysis :
    • In a comparative study, the antitumor activity of various benzimidazole derivatives was assessed. Compounds similar to this compound showed promising results against tumor growth in both 2D and 3D cultures .
CompoundCell LineIC50 (μM)Assay Type
Compound 5A5496.26 ± 0.332D
Compound 6HCC82720.46 ± 8.633D
Compound 9NCI-H35816.00 ± 9.383D

Antimicrobial Activity

The antimicrobial properties of sulfonyl fluorides have also been investigated:

  • Activity Spectrum :
    • Compounds have shown effectiveness against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli.
  • Testing Methods :
    • Antimicrobial activity was assessed using broth microdilution methods according to CLSI guidelines. Compounds were tested for their minimum inhibitory concentrations (MICs) against selected pathogens.
  • Findings :
    • The tested compounds exhibited varying degrees of antibacterial activity, suggesting potential applications in treating bacterial infections alongside their antitumor properties .

Properties

Molecular Formula

C8H7BrClFO6S2

Molecular Weight

397.6 g/mol

IUPAC Name

3-bromo-5-chlorosulfonyl-2,6-dimethoxybenzenesulfonyl fluoride

InChI

InChI=1S/C8H7BrClFO6S2/c1-16-6-4(9)3-5(18(10,12)13)7(17-2)8(6)19(11,14)15/h3H,1-2H3

InChI Key

XARWISYZWMPPQA-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C=C1S(=O)(=O)Cl)Br)OC)S(=O)(=O)F

Origin of Product

United States

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